molecular formula C13H11N3 B14878721 6-(4-Ethylphenyl)pyrimidine-4-carbonitrile

6-(4-Ethylphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14878721
M. Wt: 209.25 g/mol
InChI Key: UKVVIPOBCQDBPK-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This particular compound features a pyrimidine ring substituted with a 4-ethylphenyl group and a cyano group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form the intermediate 4-ethylphenylpyrimidine-4-carbonitrile. This intermediate is then subjected to cyclization using a suitable base, such as sodium ethoxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

6-(4-Ethylphenyl)pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their activity and function. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)pyrimidine-4-carbonitrile
  • 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile
  • 6-(4-Methylphenyl)pyrimidine-4-carbonitrile

Uniqueness

6-(4-Ethylphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, chlorine, or methyl groups), the ethyl group may impart different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-(4-ethylphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C13H11N3/c1-2-10-3-5-11(6-4-10)13-7-12(8-14)15-9-16-13/h3-7,9H,2H2,1H3

InChI Key

UKVVIPOBCQDBPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=NC(=C2)C#N

Origin of Product

United States

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